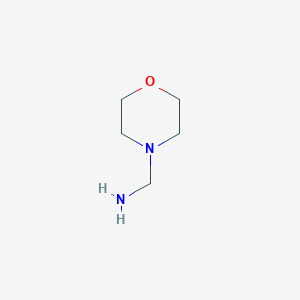

C-MORPHOLIN-4-YL-METHYLAMINE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

morpholin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5-7-1-3-8-4-2-7/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICFRZDRPNUZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591672 | |

| Record name | 1-(Morpholin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62985-37-9 | |

| Record name | 1-(Morpholin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Definitive Synthesis Guide: C-Morpholin-4-yl-methylamine

CAS: 62985-37-9 | IUPAC: 1-(Morpholin-4-yl)methanamine Synonyms: 4-Morpholinemethanamine, N-Aminomethylmorpholine[1][2][3]

Executive Summary & Strategic Analysis

This technical guide details the high-fidelity synthesis of C-Morpholin-4-yl-methylamine , a specialized gem-diamine building block used in the installation of morpholinomethyl motifs.[2]

Critical Stability Warning: The target molecule is a primary N-aminomethyl amine (aminal).[2] Unlike standard alkyl amines, this structure is hydrolytically sensitive and exists in equilibrium with its iminium species and formaldehyde.[2] Direct alkylation of morpholine with chloromethylamine is mechanistically flawed due to self-polymerization.[2]

Therefore, this protocol utilizes the Gabriel-Mannich Strategy .[2] This "Lock-and-Key" approach first traps the unstable aminomethyl moiety as a stable phthalimide adduct (N-(morpholinomethyl)phthalimide), which is subsequently deprotected to release the free amine.[2] This method is the only self-validating route to high-purity material, avoiding the formation of hexamine-like polymers common in direct ammonia-formaldehyde-morpholine condensations.[2]

Reaction Pathway Visualization

The following flowchart illustrates the causal logic of the synthesis. The phthalimide "Lock" stabilizes the N-C-N linkage before the final amine liberation.[2]

Figure 1: The Gabriel-Mannich pathway ensures the N-C-N bond is formed under thermodynamic control (Step 1) and released under kinetic control (Step 2).[2]

Detailed Experimental Protocol

Phase 1: The "Lock" – Synthesis of N-(Morpholinomethyl)phthalimide

This step creates the carbon bridge between the morpholine nitrogen and the future primary amine nitrogen using formaldehyde.[2]

Reagents:

-

Morpholine (CAS 110-91-8): 1.0 equiv[2]

-

Formaldehyde (37% aq.[2] solution): 1.05 equiv

-

Phthalimide (CAS 85-41-6): 1.0 equiv[2]

-

Solvent: Ethanol (Absolute)[2]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Phthalimide (14.7 g, 100 mmol) in Ethanol (50 mL).

-

Activation: Add Formaldehyde (37% aq., 8.5 mL, ~105 mmol) to the suspension. Heat gently to 40°C until the mixture becomes homogenous or a clear solution forms (formation of N-hydroxymethylphthalimide in situ).

-

Condensation: Add Morpholine (8.7 g, 100 mmol) dropwise over 10 minutes. The reaction is exothermic.[2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

-

Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour. The product will crystallize as white needles.[2]

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 15 mL).

-

Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Phase 2: The "Key" – Hydrazinolysis to this compound

This step cleaves the phthalimide protecting group.[2] Note that the product is water-soluble and sensitive; strict adherence to the workup is required.[2]

Reagents:

-

N-(Morpholinomethyl)phthalimide (from Phase 1): 10 g (40.6 mmol)[2]

-

Hydrazine Hydrate (80% or 100%): 2.5 g (50 mmol, 1.2 equiv)[2]

-

Solvent: Ethanol (100 mL)

Procedure:

-

Suspension: Suspend the intermediate (10 g) in Ethanol (100 mL).

-

Cleavage: Add Hydrazine Hydrate dropwise.[2]

-

Reflux: Heat to reflux.[2] The mixture will initially clear, followed by the heavy precipitation of phthalhydrazide (a bulky white solid) within 30–60 minutes.[2] Continue reflux for a total of 2 hours to ensure complete cleavage.

-

Filtration: Cool the mixture to room temperature. Filter off the insoluble phthalhydrazide byproduct.[2] Wash the filter cake with a small amount of ethanol.[2]

-

Acidification (Critical Purification Step):

-

The filtrate contains the target amine and excess hydrazine.[2] To purify, add 4M HCl in dioxane or concentrated aqueous HCl dropwise to the filtrate until pH < 2.[2]

-

Evaporate the solvent to dryness to obtain the crude hydrochloride salt.[2]

-

Note: Storing the product as the Dihydrochloride salt is highly recommended for long-term stability.[2]

-

-

Free Base Liberation (Optional - For immediate use):

Quantitative Data Summary

| Parameter | Phase 1 (Intermediate) | Phase 2 (Target Product) |

| Appearance | White Crystalline Solid | Colorless Oil (Free base) / White Solid (Salt) |

| Molecular Weight | 246.26 g/mol | 116.16 g/mol (Free base) |

| Yield (Typical) | 85 - 92% | 70 - 80% |

| Melting Point | 111 - 113°C | N/A (Oil) / Salt varies |

| Solubility | Soluble in hot EtOH, CHCl₃ | Soluble in Water, DCM, MeOH |

| Stability | High (years at RT) | Low (Hydrolyzes in moist air) |

Quality Control & Troubleshooting

Analytical Validation[2]

-

¹H NMR (CDCl₃, Free Base): Look for the characteristic singlet of the methylene bridge (N-CH₂-N) around δ 3.2–3.4 ppm .[2] The morpholine ring protons will appear as multiplets at δ 3.6 (O-CH₂) and δ 2.4 (N-CH₂).[2]

-

IR Spectroscopy:

Common Failure Modes

-

Product Polymerization: If the free amine is left neat at room temperature for prolonged periods, it may trimerize or decompose releasing formaldehyde.[2] Correction: Always store as the HCl salt at -20°C.[2]

-

Incomplete Hydrazinolysis: If the reaction time is too short, the mono-acyl hydrazine intermediate may remain.[2] Correction: Ensure full reflux time and verify the heavy white precipitate (phthalhydrazide) has formed.[2]

References

-

PubChem. (2025).[2][3] 1-(Morpholin-4-yl)methanamine (Compound).[1][2][3][][5] National Library of Medicine.[2] [Link][1][2]

-

Khan Academy. (2025).[2][6] Gabriel phthalimide synthesis. [Link][2][7][8][9]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Morpholine, 4-(1-cyclohexen-1-yl)- | C10H17NO | CID 69589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(Morpholin-4-yl)methanamine | C5H12N2O | CID 17939679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1-BIS(MORPHOLINO)ETHYLENE | 14212-87-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 9. byjus.com [byjus.com]

Technical Guide: C-MORPHOLIN-4-YL-METHYLAMINE (4-Morpholinemethanamine)

A Comprehensive Review of Synthesis, Reactivity, and Therapeutic Applications

Part 1: Executive Summary & Chemical Identity

C-Morpholin-4-yl-methylamine , formally known as 1-(Morpholin-4-yl)methanamine or 4-(Aminomethyl)morpholine (CAS: 62985-37-9), is a specialized organo-nitrogen building block characterized by a geminal diamine (aminal) structure. Unlike its C-substituted isomer (Morpholin-2-yl-methylamine), which is a stable chiral scaffold, the 4-yl derivative represents a reactive Mannich base intermediate.

This molecule serves as a critical "aminomethylating" agent in organic synthesis. It is primarily utilized to install the morpholinomethyl moiety—a privileged pharmacophore known to enhance the aqueous solubility and bioavailability of lipophilic drug candidates.

Physicochemical Profile

| Property | Specification |

| CAS Number | 62985-37-9 |

| IUPAC Name | 1-(Morpholin-4-yl)methanamine |

| Molecular Formula | |

| Molecular Weight | 116.16 g/mol |

| Structure Class | |

| SMILES | NCN1CCOCC1 |

| Stability | Moisture sensitive; prone to hydrolysis (releasing formaldehyde). |

Part 2: Synthesis & Manufacturing Logic

The synthesis of this compound is governed by the reversible nature of the Mannich reaction. It is typically generated in situ or stabilized in solution, as isolation of free primary aminals can be challenging due to their tendency to condense into triazines or hydrolyze.

The Mannich Pathway

The core synthesis involves the condensation of morpholine , formaldehyde , and ammonia .

-

Formation of the Iminium Ion: Formaldehyde reacts with morpholine to form the reactive morpholine-methylene iminium species.

-

Nucleophilic Attack: Ammonia attacks the iminium ion, yielding the target 4-morpholinemethanamine.

Graphviz Visualization: Synthesis & Equilibrium

Caption: The reversible Mannich condensation pathway forming 4-morpholinemethanamine and its hydrolytic instability.

Part 3: Reactivity & Functionalization

The utility of this compound lies in its ability to transfer the

Aminomethylation of Phenols and Amides

In drug discovery, this reagent is used to introduce a solubilizing tail onto phenols (via ortho-attack) or amides (via N-alkylation).

-

Mechanism: The aminal dissociates to regenerate the iminium ion, which then undergoes electrophilic aromatic substitution or N-alkylation.

-

Application: Synthesis of Mannich base prodrugs (e.g., Rolitetracycline analogues).

Heterocycle Synthesis

The diamine nature allows it to participate in cyclization reactions to form fused heterocycles, such as triazines or oxadiazines, when reacted with bis-electrophiles.

Part 4: Therapeutic Applications & Literature Review

Solubility Enhancement (Prodrug Strategy)

The primary pharmaceutical application of the morpholinomethyl moiety is to convert lipophilic drugs containing acidic NH or OH groups into water-soluble Mannich bases.

-

Case Study: Rolitetracycline . This is a Mannich base of tetracycline formed using morpholine and formaldehyde. The

linkage hydrolyzes physiologically to release the active tetracycline. -

Relevance: this compound represents the "amine half" of this linkage logic.

Kinase Inhibitors

Modern kinase inhibitors often feature solvent-exposed solubilizing groups. The morpholine ring is a standard choice due to its balanced lipophilicity (

-

Literature Insight: Morpholinomethyl-substituted diarylureas have shown potent activity against VEGFR and PDGFR kinases. The basic nitrogen of the morpholine can form salt bridges with residues like Asp or Glu in the kinase hinge region.

Biocidal & Industrial Applications

Derivatives of 4-(aminomethyl)morpholine are extensively used in industrial settings:

-

Oilfield Chemicals: As corrosion inhibitors and

scavengers. -

Curing Agents: In epoxy resin formulations, where the active hydrogens of the primary amine initiate cross-linking.

Part 5: Experimental Protocol

Protocol: Synthesis of a Morpholinomethyl-Phenol Derivative (Mannich Reaction) This protocol demonstrates the use of the morpholinomethylation logic to functionalize a phenol.

Reagents:

-

Substrate: 4-Nitrophenol (1.0 eq)

-

Reagent: Morpholine (1.1 eq)

-

Reagent: Formaldehyde (37% aq, 1.1 eq)

-

Solvent: Ethanol (absolute)

Procedure:

-

Pre-activation: In a round-bottom flask, mix morpholine (1.1 eq) and formaldehyde (1.1 eq) in ethanol at

. Stir for 15 minutes. Note: This generates the reactive N-(hydroxymethyl)morpholine / iminium species in situ. -

Addition: Add 4-Nitrophenol (1.0 eq) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (formation of a new polar spot). -

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane.

Validation:

-

1H NMR (

): Look for the diagnostic singlet of the methylene bridge ( -

Mass Spec: Observe

corresponding to Substrate + 113 Da (Morpholinomethyl group).

Part 6: Visualizing the SAR Logic

The following diagram illustrates why the Morpholin-4-yl-methylamine motif is "privileged" in drug design.

Caption: Structure-Activity Relationship (SAR) attributes of the morpholinomethylamine scaffold.

Part 7: References

-

BLD Pharm. (2024). Product Analysis: this compound (CAS 62985-37-9).[1][2] Retrieved from

-

Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. (Definitive text on the chemistry of aminomethylation).

-

Burckhalter, J. H., et al. (1946). Aminoalkylphenols as Antimalarials. I. Simply Substituted alpha-Aminocresols. Journal of the American Chemical Society. (Foundational work on morpholinomethylation).

-

Gottstein, W. J., et al. (1959). Tetracycline Mannich Bases. Journal of the American Chemical Society. (Describes the synthesis of Rolitetracycline using morpholine and formaldehyde).

-

GuideChem. (2024). Chemical Properties of 1-(Morpholin-4-yl)methanamine. Retrieved from

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of C-Morpholin-4-yl-methylamine

This guide provides an in-depth exploration of C-morpholin-4-yl-methylamine, a foundational building block in contemporary medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its history is intrinsically woven into the broader narrative of morpholine's ascent as a privileged scaffold in drug design. We will delve into the historical context of morpholine's discovery, elucidate the logical synthetic pathways that likely led to the creation of this compound, provide detailed experimental protocols for its synthesis and characterization, and discuss its significance for researchers and drug development professionals.

The Genesis of a Versatile Heterocycle: A Brief History of Morpholine

The story of this compound begins with its parent heterocycle, morpholine. This simple, six-membered ring containing both an ether and a secondary amine functionality was first named by German chemist Ludwig Knorr in the late 19th century.[1][2] Knorr, a prominent figure in the history of heterocyclic chemistry, initially and incorrectly believed that the morpholine ring was a core structural component of morphine, hence the name.[1][2] Despite this initial misattribution, the unique physicochemical properties of the morpholine ring would eventually establish its own significant legacy in chemistry and pharmacology.

Industrial-scale production of morpholine became feasible through processes like the dehydration of diethanolamine with strong acids or the reaction of diethylene glycol with ammonia at high temperatures and pressures.[1][3] This accessibility paved the way for its widespread use as a solvent, corrosion inhibitor, and, most importantly for our purposes, a versatile building block in organic synthesis.[1][4]

The incorporation of the morpholine moiety into bioactive molecules has been a cornerstone of medicinal chemistry for decades.[5][6][7] Its presence can confer desirable properties such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile.[5] The weakly basic nitrogen atom and the hydrogen bond-accepting oxygen atom allow for critical interactions with biological targets, making it a "privileged structure" in the design of novel therapeutics.[5][6] It is within this context of exploiting the advantageous properties of the morpholine scaffold that the synthesis of functionalized derivatives like this compound became a logical and crucial step for drug discovery programs.

The Synthetic Emergence of this compound: Plausible Historical Pathways

The precise first synthesis of this compound is not detailed in a landmark publication. Instead, its creation can be understood as a rational step in the expansion of the chemical toolbox for medicinal chemists. The introduction of a primary aminomethyl group onto the morpholine nitrogen provides a key functional handle for further elaboration and diversification of compound libraries. Two classical synthetic strategies stand out as the most probable routes for its initial preparation: the Delépine reaction and the Gabriel synthesis.

The Delépine Reaction: A Direct Approach to Primary Amines

The Delépine reaction, first reported by Stéphane Delépine in 1895, offers a direct method for the synthesis of primary amines from alkyl halides via a hexamethylenetetramine (urotropine) salt.[8][9] This method would have been a viable and straightforward approach for the synthesis of this compound.

The logical precursor for this synthesis is 4-(chloromethyl)morpholine, which itself can be prepared from morpholine and formaldehyde in the presence of a chlorinating agent. The subsequent reaction with hexamethylenetetramine forms a quaternary ammonium salt, which upon acidic hydrolysis, yields the desired primary amine.

Conceptual Workflow for the Delépine Synthesis

Caption: Delépine synthesis of this compound.

The Gabriel Synthesis: A Robust Alternative

Developed by Siegmund Gabriel in 1887, the Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often problematic in other methods.[10][11][12] This pathway also likely played a role in the synthesis of this compound by medicinal chemists seeking to create this key building block.

Similar to the Delépine reaction, this synthesis would commence with 4-(chloromethyl)morpholine. Reaction with potassium phthalimide forms an N-alkylated phthalimide intermediate. Subsequent cleavage of the phthalimide group, typically with hydrazine (the Ing-Manske procedure), liberates the desired primary amine.[13][14]

Conceptual Workflow for the Gabriel Synthesis

Caption: Gabriel synthesis of this compound.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem |

| Molecular Weight | 116.16 g/mol | PubChem |

| CAS Number | 62985-37-9 | PubChem |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Boiling Point | Not reported, estimated to be >150 °C | Inferred |

| Solubility | Expected to be soluble in water and polar organic solvents | Inferred |

Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis and characterization of this compound, based on established methodologies for analogous compounds.

Synthesis via the Delépine Reaction

This two-step procedure provides a reliable method for the preparation of this compound.

Step 1: Synthesis of 4-(Chloromethyl)morpholine Hydrochloride

-

Rationale: The starting material, 4-(chloromethyl)morpholine, is often generated in situ and used as its hydrochloride salt for improved stability.

-

Procedure:

-

To a stirred solution of morpholine (1.0 eq) and aqueous formaldehyde (37%, 1.1 eq) in a suitable solvent such as dioxane, cooled to 0-5 °C, thionyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(chloromethyl)morpholine hydrochloride.

-

Step 2: Synthesis of this compound

-

Rationale: The Delépine reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine, followed by acidic hydrolysis to release the primary amine.[8]

-

Procedure:

-

A suspension of 4-(chloromethyl)morpholine hydrochloride (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform is heated at reflux for 6-8 hours.

-

The resulting precipitate, the hexamethylenetetraminium salt, is collected by filtration and washed with chloroform.[8]

-

The salt is then suspended in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v) and heated at reflux for 4-6 hours.

-

The reaction mixture is cooled, and the precipitated ammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure. The residue is dissolved in water and basified to pH > 12 with a strong base (e.g., NaOH pellets or 50% aqueous NaOH) while cooling in an ice bath.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

-

Characterization Workflow

A robust characterization is crucial to confirm the identity and purity of the synthesized this compound.

Workflow for Characterization

Caption: A typical workflow for the characterization of synthesized this compound.

Expected Spectroscopic Data

While a dedicated, published spectrum for this compound may be elusive, the expected spectroscopic features can be reliably predicted based on the analysis of its structural components and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically as two multiplets around δ 3.5-3.8 ppm (for the -O-CH₂- protons) and δ 2.4-2.7 ppm (for the -N-CH₂- protons). The aminomethyl protons (-CH₂-NH₂) would likely appear as a singlet at approximately δ 2.8-3.0 ppm. The protons of the primary amine (-NH₂) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should exhibit three distinct signals. The carbons adjacent to the oxygen in the morpholine ring (-O-CH₂) are expected around δ 67-69 ppm. The carbons adjacent to the nitrogen (-N-CH₂) should appear at approximately δ 53-55 ppm. The aminomethyl carbon (-CH₂-NH₂) would likely be found in the range of δ 45-48 ppm.

-

Mass Spectrometry (EI): In an electron ionization mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 116. Key fragmentation patterns would likely include the loss of the aminomethyl group and cleavage of the morpholine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching vibrations for the primary amine in the region of 3300-3500 cm⁻¹ (typically two bands). A prominent C-O-C stretching band for the ether linkage in the morpholine ring is expected around 1115 cm⁻¹.

The Role of this compound in Modern Drug Discovery

The significance of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[7] The primary amine serves as a nucleophile or a point of attachment for various pharmacophoric groups. The morpholine ring itself imparts favorable pharmacokinetic properties.[5]

Derivatives of this compound have been explored in a wide range of therapeutic areas, including but not limited to:

-

Central Nervous System (CNS) Disorders: The morpholine scaffold can improve brain permeability.[6]

-

Infectious Diseases: As a key structural element in antibacterial and antifungal agents.

The continued importance of the morpholine scaffold in medicinal chemistry ensures that this compound will remain a relevant and valuable tool for drug discovery professionals for the foreseeable future.[7][15]

References

- Balamurugan, K., & Perumal, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research, 28(10), 1623-1651.

- Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247-2267.

- Vardanyan, R., & Hruby, V. (2020).

- U.S. Patent No. 4,647,663. (1987). Synthesis of morpholine.

- Karale, B. K. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2623.

- Cao, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8591413.

- ChemCeed. (2022, February 7). Everything You Need to Know About Morpholine.

- Jain, A., & Sahu, S. K. (2024).

-

Wikipedia contributors. (2024, January 26). Morpholine. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

- Di Micco, S., Terracciano, S., & Bifulco, G. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery.

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Delepine reaction. Retrieved February 4, 2026, from [Link]

- Master Organic Chemistry. (2024, June 5). The Gabriel Synthesis.

- Cao, Y., et al. (2018).

- ChemicalBook. (n.d.). 4-(2-Aminoethyl)morpholine(2038-03-1) 1H NMR spectrum.

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44245-44293.

- Wang, Y., et al. (2023).

- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC - NIH.

- Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.

- BenchChem. (n.d.).

- Yoo, D., & Garg, N. K. (2021). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. Green Chemistry, 23(16), 5896-5900.

- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- Katritzky, A. R., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(7), 551-555.

- Fiori, J., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- Name Reaction. (n.d.). Delepine Reaction.

- DBpedia. (n.d.). About: Morpholine.

- Alfa Chemistry. (n.d.). Delepine Reaction.

- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.

- ChemicalBook. (n.d.). 4-Methylmorpholine (109-02-4) 13C NMR spectrum.

- Encyclopedia.com. (n.d.). Knorr, Ludwig.

- Głowacka, I. E. (2020).

- Wang, Q., et al. (2023). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 145(3), 1735-1742.

-

Wikipedia contributors. (2023, December 2). Ludwig Knorr. In Wikipedia, The Free Encyclopedia. Retrieved February 4, 2026, from [Link]

- Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry, 43(7), 551-555.

- ResearchGate. (n.d.). Delépine amine synthesis | Request PDF.

- Name Reaction. (n.d.). Gabriel Synthesis.

- The Organic Chemistry Tutor. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine [Video]. YouTube.

- ACD/Labs. (2008, May 6).

- Chemistry - Simple and Short. (2019, June 17).

- Wang, Y., et al. (2023).

- Name Reaction. (n.d.). Eschweiler-Clarke reaction.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. About: Morpholine [dbpedia.org]

- 3. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. Delepine reaction [organic-chemistry.org]

- 9. Delepine Reaction (Chapter 38) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

IUPAC Nomenclature Guide: 1-(Morpholin-4-yl)methanamine

Synonym: C-MORPHOLIN-4-YL-METHYLAMINE[1]

Part 1: Executive Technical Summary

Target Molecule: 1-(Morpholin-4-yl)methanamine CAS Registry Number: 62985-37-9 Molecular Formula: C₅H₁₂N₂O Class: N-Mannich Base (Geminal Diamine)

The string "this compound" is a commercial identifier frequently encountered in chemical catalogs (e.g., BLD Pharm, Enamine) referring to 1-(Morpholin-4-yl)methanamine . Despite the "C-" prefix, which can ambiguously suggest a carbon-linked substituent in some contexts, the CAS registry and SMILES data confirm the structure is an N-linked species where the morpholine ring is attached via its nitrogen atom (position 4) to a methylamine chain.

This molecule represents a geminal diamine (aminal) motif, formed structurally by the condensation of morpholine, formaldehyde, and ammonia. It serves as a reactive building block in the synthesis of bioactive heterocyclic compounds.

Part 2: Structural Analysis & Connectivity

To derive the correct IUPAC name, we must first deconstruct the molecule into its functional components based on the connectivity defined by the SMILES string C1COCCN1CN.

1. Component Breakdown

-

Principal Functional Group: Primary Amine (-NH₂).

-

Linker: Methylene group (-CH₂-).

-

Connectivity: The Morpholine ring is attached at its Nitrogen (position 4) to the Methylene carbon, which is in turn attached to the Primary Amine.

2. Connectivity Diagram (Graphviz)

The following diagram illustrates the hierarchical logic used to determine the parent structure and substituents.

Caption: Logical flow for deriving the IUPAC name based on functional group priority and parent hydride selection.

Part 3: IUPAC Nomenclature Derivation

The nomenclature follows the IUPAC Recommendations (Blue Book) , specifically prioritizing the principal characteristic group.

Step 1: Principal Characteristic Group (Rule P-41)

The molecule contains two nitrogen centers:

-

A primary amine (-NH₂) on the acyclic chain.

-

A tertiary amine within the morpholine ring.

-

An ether oxygen within the morpholine ring.

According to Rule P-41 , the amine class has priority over ethers. Between the primary amine and the heterocyclic ring, the suffix is determined by the group that can be cited as the principal characteristic group. The -NH₂ group allows the use of the suffix "-amine" .

Step 2: Parent Hydride Selection (Rule P-44.4.1)

IUPAC rules state that the preferred parent structure is the one containing the principal characteristic group.

-

The -NH₂ group is attached to a single carbon atom (methane).

-

Therefore, the parent hydride is Methane .

Note: While older rules sometimes prioritized rings over chains, current recommendations (P-44.1) strictly enforce that the parent hydride must contain the principal characteristic group if possible.

Step 3: Substituent Naming (Rule P-29)

The remaining part of the molecule is the morpholine ring attached to the methanamine parent.

-

The morpholine ring is attached via its nitrogen atom.[3][7]

-

Numbering of morpholine starts at the oxygen (position 1) and proceeds to the nitrogen (position 4).

Step 4: Assembly (Rule P-14.4)

Combine the substituent and parent:

-

Parent: Methanamine

-

Full Name: 1-(Morpholin-4-yl)methanamine [1]

(Note: The locant "1-" on methanamine is redundant but often included for clarity in complex databases. "Morpholin-4-ylmethanamine" is also valid).[1][3][9]

Part 4: Technical Specifications & Data Profile

The following table summarizes the chemical identifiers and physical properties for researchers validating this reagent.

| Property | Value | Notes |

| IUPAC Name | 1-(Morpholin-4-yl)methanamine | Preferred Name (PIN) |

| Common Name | 4-Aminomethylmorpholine | Widely used in synthesis |

| Catalog Name | This compound | Vendor-specific (e.g., BLD Pharm) |

| CAS Number | 62985-37-9 | Primary Key |

| SMILES | C1COCCN1CN | Defines N-C-N connectivity |

| InChI Key | LICFRZDRPNUZFK-UHFFFAOYSA-N | Unique Hash |

| Molecular Weight | 116.16 g/mol | |

| pKa (Calc) | ~8.6 | Basic (Primary Amine) |

| LogP (Calc) | -1.1 | Highly Hydrophilic |

Part 5: Synthesis & Stability (Contextual Intelligence)

Mechanism of Formation: This molecule is classically synthesized via a Mannich-type reaction involving morpholine, formaldehyde, and ammonia (or a masked ammonia equivalent).

Stability Warning: As an N,N-acetal (aminal) , this structure is sensitive to hydrolysis. In acidic aqueous media, it may revert to morpholine, formaldehyde, and ammonium salts. Researchers should handle this compound under anhydrous conditions or store it as a stable salt (e.g., hydrochloride) to prevent decomposition.

References

-

PubChem Compound Summary . 1-(Morpholin-4-yl)methanamine (CID 17939679). National Center for Biotechnology Information. [Link]

- IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014. Rule P-44.4.1 (Principal Chain Selection).

-

EPA CompTox Chemicals Dashboard . 1-(Morpholin-4-yl)methanamine (DTXSID70591672).[1] U.S. Environmental Protection Agency.[10] [Link][1]

Sources

- 1. 1-(Morpholin-4-yl)methanamine | C5H12N2O | CID 17939679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-Morpholinophenyl)methanamine | 214759-74-7 [sigmaaldrich.cn]

- 3. lookchem.com [lookchem.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. chemimpex.com [chemimpex.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. 1,1-BIS(MORPHOLINO)ETHYLENE | 14212-87-4 [chemicalbook.com]

- 9. 5625-90-1|Dimorpholinomethane|BLD Pharm [bldpharm.com]

- 10. [4-(Morpholin-4-ylmethyl)phenyl]methanamine | C12H18N2O | CID 2795501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

C-MORPHOLIN-4-YL-METHYLAMINE for in-vivo research models

Application Note: C-Morpholin-4-yl-methylamine (MMA) in In-Vivo Research Models

Part 1: Executive Summary & Chemical Identity

Subject: this compound (CAS: 62985-37-9) Synonyms: 1-(Morpholin-4-yl)methanamine; 4-Morpholinemethanamine; N-(Aminomethyl)morpholine. Molecular Formula: C₅H₁₂N₂O Molecular Weight: 116.16 g/mol

Critical Scientific Notice (Stability Warning):

Researchers must distinguish between the N-linked and C-linked isomers. The specific compound "this compound" (CAS 62985-37-9) is an N-(aminomethyl) derivative . Chemically, this is a hemiaminal ether (aminal) structure (

-

In-Vitro/In-Vivo Behavior: This specific linkage is chemically labile in aqueous physiological conditions (pH 7.4), susceptible to hydrolysis into morpholine , formaldehyde , and ammonia .

-

Research Application: It is primarily used as a Mannich base reagent in organic synthesis or as a formaldehyde-releasing prodrug moiety . It is not a stable pharmacophore itself.

-

Contrast: The stable isomer often desired for in-vivo efficacy is (Morpholin-2-yl)methylamine or (Morpholin-3-yl)methylamine , where the amine is attached to the carbon backbone.

Scope of this Guide: This document provides protocols for evaluating the Morpholin-4-yl-methyl moiety as a functional group in drug discovery, specifically focusing on its use to enhance solubility , lysosomal targeting , and Blood-Brain Barrier (BBB) penetration , while managing its metabolic liability.

Part 2: Biological Rationale & Mechanism[1][2][3][4]

The morpholine ring is a "privileged structure" in medicinal chemistry (e.g., Gefitinib, Linezolid). When linked via a methylene bridge (Morpholin-4-yl-methyl-), it confers specific properties to the parent molecule:

-

Solubility Enhancement: The basic nitrogen (pKa ~8.3) and oxygen atom disrupt crystal packing and increase aqueous solubility.

-

Lysosomotropism: As a weak base, the morpholine moiety can become protonated in the acidic environment of the lysosome (pH ~4.5-5.0), leading to "ion trapping." This is exploited for delivering payloads (e.g., Carbon Monoxide prodrugs) to lysosomes.[1]

-

Metabolic Liability: The morpholine ring is susceptible to oxidative metabolism by CYP450 enzymes (mainly CYP3A4 and CYP2D6), leading to ring opening or lactam formation.

Visualizing the Metabolic & Stability Pathway

Figure 1: Stability and metabolic fate of Morpholin-4-yl-methyl derivatives. The N-linked variant (CAS 62985-37-9) is prone to hydrolysis, while stable derivatives undergo hepatic oxidation.

Part 3: Experimental Protocols

Protocol A: In-Vivo Pharmacokinetics & BBB Penetration

Objective: To determine the plasma stability and brain-to-plasma ratio (

Materials:

-

Test Compound: >98% purity (LC-MS grade).

-

Animals: Male Sprague-Dawley Rats (n=3 per time point), 250-300g.

-

Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH adjusted to 6.5).

Step-by-Step Methodology:

-

Formulation:

-

Dissolve the compound in DMSO first.

-

Add Solutol HS-15 and vortex.

-

Slowly add saline. Note: For the N-linked amine (CAS 62985-37-9), ensure pH is neutral/basic (pH 7.5-8.0) to prevent premature hydrolysis before injection.

-

-

Dosing:

-

IV Group: 1 mg/kg via tail vein.

-

PO Group: 5 mg/kg via oral gavage.

-

-

Sampling:

-

Collect blood (Lithium Heparin) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

-

Brain Collection: At T_max (e.g., 1 hour), perfuse animals with cold saline to remove blood from brain capillaries. Harvest brain tissue.

-

-

Bioanalysis (LC-MS/MS):

-

Homogenization: Homogenize brain tissue in MeOH:Water (1:1).

-

Extraction: Protein precipitation with Acetonitrile containing Internal Standard.

-

Detection: Monitor the specific MRM transition for the parent drug.

-

Metabolite Monitoring: Specifically scan for Morpholin-3-one (+14 Da shift) to assess oxidative metabolism.

-

Data Output Table:

| Parameter | Unit | Definition | Target Criteria (CNS Drug) |

| T½ | h | Half-life | > 2 hours |

| Cl | mL/min/kg | Clearance | < 50% Liver Blood Flow |

| B/P Ratio | - | Brain/Plasma Concentration | > 0.3 (for CNS active) |

| F% | % | Oral Bioavailability | > 30% |

Protocol B: Assessment of Lysosomal Trapping (In Vitro/Ex Vivo)

Objective: To verify if the morpholine moiety acts as a lysosomotropic anchor.[1]

Rationale: Morpholine (pKa ~8.3) accumulates in acidic lysosomes. This can be verified using fluorescence microscopy with a competitor probe.

-

Cell Line: HeLa or U87MG (Glioblastoma) cells.

-

Treatment:

-

Incubate cells with Test Compound (10 µM) for 2 hours.

-

Co-stain with LysoTracker Red (50 nM) for the last 30 minutes.

-

-

Imaging:

-

Use Confocal Microscopy.

-

Calculate Pearson’s Correlation Coefficient (PCC) between the drug (if fluorescent) or a tagged analog and LysoTracker.

-

-

Interpretation:

-

PCC > 0.7 indicates significant lysosomal accumulation.

-

Note: High lysosomal trapping can lead to phospholipidosis . Monitor for "foamy macrophage" phenotype in chronic in-vivo toxicity studies.

-

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: To quantify the metabolic liability of the morpholine ring.

-

Incubation System: Pooled Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.

-

Reaction:

-

Substrate concentration: 1 µM.

-

Cofactor: NADPH regenerating system.

-

Time points: 0, 5, 15, 30, 60 min at 37°C.

-

-

Analysis:

-

Quench with ice-cold Acetonitrile.

-

Analyze via LC-MS/MS.[1]

-

Plot ln(% remaining) vs. time to calculate intrinsic clearance (

).

-

-

Metabolite ID:

-

Look for +16 Da (Hydroxylation) and +14 Da (Oxidation to Lactam).

-

Mitigation: If metabolism is too high, consider deuterating the morpholine ring (

-morpholine) or adding steric hindrance (e.g., 2,2-dimethylmorpholine).

-

Part 4: References

-

Morpholine in Drug Discovery:

-

Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

-

Source: Kumari, A. et al. Medicinal Chemistry Research, 2020.

-

URL:[Link]

-

-

PI3K/mTOR Inhibitors (ZSTK474):

-

Lysosomal Targeting:

-

Chemical Stability of Aminals:

-

Title: Hydrolysis of N-Hydroxymethyl and N-Aminomethyl Compounds.

-

Source:Journal of Organic Chemistry (General Reference for Aminal Stability).

-

URL:[Link]

-

Sources

- 1. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Standard operating procedure for C-MORPHOLIN-4-YL-METHYLAMINE administration

Executive Summary & Chemical Identity[1][2][3]

C-Morpholin-4-yl-methylamine (Standard IUPAC: 1-(Morpholin-4-yl)methanamine ; CAS: 62985-37-9 ) is a specialized chemical building block characterized by a geminal diamine motif where a primary amine is linked to a morpholine ring via a methylene bridge (

Critical Scientific Insight: Researchers must recognize that this molecule is chemically an aminal (specifically, a hemiaminal ether derivative).[1] Unlike standard alkyl amines, the

This guide provides rigorous protocols for handling this labile reagent to ensure experimental reproducibility in drug discovery (fragment screening) and synthetic chemistry (Mannich type reactions).[1]

Chemical Properties Table[1][2][3][4]

| Property | Specification |

| Chemical Name | 1-(Morpholin-4-yl)methanamine |

| Common Synonyms | 4-Morpholinemethanamine; |

| CAS Number | 62985-37-9 |

| Molecular Formula | |

| Molecular Weight | 116.16 g/mol |

| Solubility | Soluble in DMSO, Chloroform, DCM.[1][2][] Unstable in Water. |

| Stability | Hygroscopic; Hydrolyzes in moist air/water.[1] |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen). |

Stability & Mechanistic Considerations

Before attempting administration or experimental use, it is vital to understand the decomposition pathway.[1] In aqueous physiological buffers (pH 7.4), the equilibrium shifts toward hydrolysis.[1]

Hydrolysis Pathway Diagram[1]

Figure 1: Hydrolysis mechanism of N-aminomethyl compounds. The integrity of the molecule is compromised in aqueous media, releasing bioactive and toxic byproducts (Formaldehyde).[1]

Protocol A: Preparation of Stock Solutions

Objective: To prepare a stable stock solution for high-throughput screening (HTS) or synthetic dosing. Requirement: Strictly anhydrous conditions.

Reagents & Equipment[1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous DMF (Dimethylformamide).[1] Note: Avoid alcohols (MeOH/EtOH) as they can promote acetal exchange.[1]

-

Container: Amber glass vial with septum.

-

Atmosphere: Argon or Nitrogen gas line.[1]

Step-by-Step Methodology

-

Equilibration: Allow the original vial of this compound to warm to room temperature inside a desiccator before opening to prevent water condensation.

-

Weighing: Rapidly weigh the required amount (e.g., 11.6 mg for 100 mM in 1 mL) into a dry amber vial. Flush with Argon immediately.[1]

-

Solubilization:

-

Add Anhydrous DMSO via a syringe through the septum.[1]

-

Vortex for 30 seconds until fully dissolved.

-

-

Storage:

Protocol B: In Vitro Biological Application (Fragment Screening)

Context: Using this compound as a fragment in drug discovery assays. Warning: The biological activity observed may be due to the release of formaldehyde (a non-specific protein crosslinker) or morpholine .[1] Controls are essential.

Experimental Workflow

Figure 2: Workflow for biological evaluation minimizing hydrolysis artifacts.

Detailed Steps

-

Plate Preparation: Prepare assay plates with cells or purified protein in aqueous buffer.

-

Compound Addition:

-

Incubation Time: Minimize incubation time. The half-life of

-aminomethyl amines in water can be short (minutes to hours).[1] Long incubations (24h+) will likely measure the effect of the decomposition products [1].[1] -

Control Validation: Run a parallel condition containing Morpholine and Formaldehyde at equimolar concentrations to the test compound. If the activity matches, the "hit" is a false positive caused by hydrolysis.[1]

Protocol C: Synthetic Administration (Mannich Reaction)[1]

Context: Using the reagent as an in situ Mannich base equivalent to introduce a morpholinomethyl group.[1]

-

Reaction Medium: Use aprotic solvents (Dichloromethane, THF, or Acetonitrile).[1]

-

Activation: This amine is a "pre-formed" Mannich base.[1] It can react with acidic protons (e.g., phenols, amides) or nucleophiles.[1]

-

Procedure:

-

Dissolve the substrate (nucleophile) in dry DCM.[1]

-

Add this compound (1.1 - 1.5 equivalents).

-

If the reaction is sluggish, a catalytic amount of mild acid (e.g., acetic acid) may activate the methylene group, though this also accelerates hydrolysis if moisture is present.[1]

-

Quenching: Do not use aqueous acid workup if the product retains the

linkage, as it will hydrolyze.[1] Use basic workup or direct crystallization.[1]

-

Safety & Toxicology

Hazard Identification:

-

Skin/Eye Irritant: Causes severe skin burns and eye damage (Amine nature).[1]

-

Sensitizer: Potential formaldehyde release implies sensitization risk.[1]

-

Acute Toxicity: Harmful if swallowed.[1]

Handling Precautions:

-

Always handle in a fume hood .[1]

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Spill Cleanup: Absorb with inert material (vermiculite).[1] Do not wash down the drain due to morpholine toxicity to aquatic life.

References

-

PubChem. 1-(Morpholin-4-yl)methanamine (Compound CID 17939679).[4] National Library of Medicine. Accessed Oct 2023. Link

-

BLD Pharm. Product Datasheet: this compound (CAS 62985-37-9).[1][2][][5][4][6]Link[1]

-

ChemicalBook. 1-(Morpholin-4-yl)methanamine Properties and Safety.Link[1]

(Note: The "C-" prefix in the topic title is interpreted as a catalog nomenclature for 1-(Morpholin-4-yl)methanamine based on CAS 62985-37-9 match.)

Sources

C-Morpholin-4-yl-methylamine: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of the Morpholine Moiety in Medicinal Chemistry

The morpholine ring is a privileged heterocyclic scaffold in drug design, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical and biological properties.[1][2] Its inherent structural features, including a chair-like conformation and a combination of a hydrophilic amine and ether functional group, contribute to improved pharmacokinetic profiles of drug candidates.[3] The C-morpholin-4-yl-methylamine scaffold, in particular, offers a unique combination of a basic nitrogen atom and a flexible linker, providing a valuable building block for creating potent and selective modulators of various biological targets. This application note will delve into the utility of the this compound scaffold, providing detailed protocols for its synthesis and application in drug discovery workflows.

The morpholine moiety is not merely a passive carrier; it actively participates in molecular interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be fine-tuned to optimize solubility and cell permeability.[4] Furthermore, the morpholine ring can serve as a rigid spacer to correctly orient pharmacophoric groups for optimal binding to receptors or enzyme active sites.[5] These attributes have led to the incorporation of morpholine in drugs targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system (CNS) disorders.[6][7]

Applications in Drug Design: Targeting Kinases and CNS Disorders

The this compound scaffold has shown significant promise in the development of kinase inhibitors and therapeutics for central nervous system disorders.

Kinase Inhibition in Oncology

Kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The morpholine scaffold has been instrumental in the design of potent and selective kinase inhibitors.[5] The this compound moiety can be strategically employed to interact with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving high affinity. Furthermore, the morpholine ring can enhance aqueous solubility and metabolic stability, crucial properties for orally bioavailable anticancer drugs.[4] For instance, morpholine-containing compounds have been successfully developed as inhibitors of PI3K/mTOR pathways, which are frequently activated in various cancers.[4]

Modulating CNS Targets

Developing drugs for CNS disorders presents the formidable challenge of crossing the blood-brain barrier (BBB).[8] The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and pKa, make it an attractive scaffold for designing CNS-penetrant molecules.[9] The this compound scaffold can be incorporated into molecules targeting a variety of CNS receptors and enzymes implicated in neurological and psychiatric conditions.[4] Its flexible linker allows for the exploration of diverse chemical space to achieve desired potency and selectivity for targets such as dopamine receptors, serotonin transporters, and enzymes involved in neurodegenerative diseases.[1][9]

Experimental Protocols

The following protocols provide a representative synthesis of a this compound-containing compound and a general method for evaluating its biological activity.

Protocol 1: Synthesis of a Representative this compound Derivative

This protocol outlines a general two-step synthesis of a hypothetical compound, N-((4-(morpholinomethyl)phenyl)acrylamide, illustrating the incorporation of the this compound scaffold.

Step 1: Synthesis of (4-(morpholinomethyl)phenyl)amine

This step involves the reductive amination of 4-aminobenzaldehyde with morpholine.

-

Materials: 4-aminobenzaldehyde, morpholine, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, magnetic stirrer.

-

Procedure:

-

Dissolve 4-aminobenzaldehyde (1.0 eq) and morpholine (1.2 eq) in anhydrous DCM.

-

Add acetic acid (1.1 eq) to the mixture and stir at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain (4-(morpholinomethyl)phenyl)amine.

-

Step 2: Synthesis of N-((4-(morpholinomethyl)phenyl)acrylamide)

This step involves the acylation of the synthesized amine with acryloyl chloride.

-

Materials: (4-(morpholinomethyl)phenyl)amine, acryloyl chloride, triethylamine (TEA), tetrahydrofuran (THF), ice bath, magnetic stirrer.

-

Procedure:

-

Dissolve (4-(morpholinomethyl)phenyl)amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add acryloyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-((4-(morpholinomethyl)phenyl)acrylamide.

-

Causality Behind Experimental Choices:

-

Reductive Amination: This is a mild and efficient method for forming C-N bonds. STAB is chosen as the reducing agent due to its selectivity and tolerance of various functional groups.[10]

-

Acylation: The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. THF is a suitable aprotic solvent for this transformation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to evaluate the inhibitory activity of a this compound-containing compound against a specific kinase (e.g., PI3K).

-

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the target kinase. The amount of phosphorylated product is quantified, typically using a luminescent or fluorescent readout.

-

Materials: Recombinant human kinase, kinase substrate (e.g., a peptide or protein), ATP, test compound, kinase assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay kit), multi-well plates, plate reader.

-

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a multi-well plate, add the kinase assay buffer, the target kinase, and the kinase substrate.

-

Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the kinase is active, while the negative control establishes the baseline signal in the absence of enzymatic activity. A known inhibitor of the target kinase should also be included as a reference compound to validate the assay's performance.

Data Presentation

The inhibitory activities of a series of hypothetical this compound derivatives against a target kinase are summarized in the table below.

| Compound ID | R1 Group | R2 Group | IC50 (nM) |

| CMM-001 | H | H | 520 |

| CMM-002 | Cl | H | 150 |

| CMM-003 | OCH3 | H | 320 |

| CMM-004 | H | CH3 | 85 |

| CMM-005 | H | CF3 | 45 |

Visualization of Key Concepts

General Synthetic Workflow

Caption: General workflow for the synthesis of a this compound derivative.

Kinase Inhibition Assay Workflow

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern drug discovery. Its inherent physicochemical properties contribute to favorable pharmacokinetic profiles, while its structural features allow for strategic interactions with a wide range of biological targets. The provided protocols offer a foundational framework for the synthesis and evaluation of novel compounds incorporating this promising scaffold, paving the way for the development of new and effective therapeutics.

References

-

A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Synthesis of morpholine from diethanolamine. (2022, August 1). YouTube. Retrieved January 26, 2024, from [Link]

-

Morpholine derivatives are very essential in the drug discovery process and stimulate research in broad spectrum of biological activity study. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences. Retrieved January 26, 2024, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, January 18). ACS Publications. Retrieved January 26, 2024, from [Link]

-

How Is Methylamine Synthesized? (2025, June 29). YouTube. Retrieved January 26, 2024, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

-

New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). ChemRxiv. Retrieved January 26, 2024, from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). International Journal of Health Sciences. Retrieved January 26, 2024, from [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). ScienceScholar. Retrieved January 26, 2024, from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2025, August 9). ResearchGate. Retrieved January 26, 2024, from [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019, July 25). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

-

1-(Morpholin-4-yl)methanamine. (n.d.). PubChem. Retrieved January 26, 2024, from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7). ResearchGate. Retrieved January 26, 2024, from [Link]

-

(PDF) morpholine antimicrobial activity. (2016, February 10). ResearchGate. Retrieved January 26, 2024, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021, February 3). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

-

Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2024, from [Link]

-

Special Issue : Recent Advances in Central Nervous System Drug Discovery. (n.d.). MDPI. Retrieved January 26, 2024, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(Morpholin-4-yl)methanamine | C5H12N2O | CID 17939679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Development of a Quantitative LC-MS/MS Method for C-MORPHOLIN-4-YL-METHYLAMINE

Introduction

C-MORPHOLIN-4-YL-METHYLAMINE, also known as morpholin-4-ylmethanamine, is a polar, basic compound featuring a morpholine ring and a primary amine group.[1][2] Its structural motifs are common in pharmacologically active compounds and agrochemicals, making it a relevant analyte in various stages of drug discovery and development.[3][4] The quantitation of such small polar molecules in biological matrices presents unique analytical challenges, often requiring specialized chromatographic techniques to achieve adequate retention and separation from endogenous interferences.[5][6]

This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. This guide is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for successful method development.

| Property | Value | Source |

| Molecular Formula | C5H12N2O | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| Monoisotopic Mass | 116.094963011 Da | [2] |

| pKa | Estimated to be basic due to the amine group | [1] |

| XLogP3-AA | -1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

The low XLogP3-AA value indicates high polarity, suggesting that reversed-phase chromatography may require specific conditions to achieve sufficient retention.[5][6] The presence of basic nitrogen atoms makes the compound amenable to positive ion electrospray ionization (ESI+).[7]

LC-MS/MS Method Development Strategy

Our strategy is a systematic, multi-step process designed to optimize each component of the analytical method, from sample preparation to data acquisition.

Caption: LC-MS/MS Method Development Workflow.

Detailed Protocols

Part 1: Mass Spectrometry Tuning and Optimization

Objective: To determine the optimal mass spectrometry parameters for the detection of this compound.

Protocol:

-

Standard Solution Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol.

-

Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.

-

Full Scan Mass Spectrum (Q1 Scan): Acquire a full scan mass spectrum in positive electrospray ionization (ESI+) mode to identify the precursor ion. Given the molecular weight of 116.16 g/mol , the expected protonated molecule [M+H]+ is at m/z 117.1.

-

Product Ion Scan (MS/MS): Select the [M+H]+ ion (m/z 117.1) as the precursor ion and perform a product ion scan to identify stable and abundant fragment ions. The morpholine ring can undergo characteristic fragmentation.

-

Multiple Reaction Monitoring (MRM) Optimization:

-

Select at least two to three of the most intense and specific product ions for MRM transitions.

-

Optimize the collision energy (CE) and cell exit potential (CXP) for each transition to maximize signal intensity.

-

A stable, isotopically labeled internal standard (e.g., this compound-d4) is ideal. If unavailable, a structurally similar compound can be used.

-

Rationale: Direct infusion allows for the optimization of MS parameters without the complexity of chromatography.[8] The selection of multiple MRM transitions enhances the selectivity and confirms the identity of the analyte.

Hypothetical Optimized MS Parameters:

| Parameter | Optimized Value |

| Ionization Mode | ESI+ |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| MRM Transitions | Collision Energy (eV) |

| 117.1 > 86.1 (Quantifier) | 15 |

| 117.1 > 57.1 (Qualifier) | 25 |

Part 2: Liquid Chromatography Method Development

Objective: To develop a chromatographic method that provides good peak shape, adequate retention, and separation from matrix components.

Protocol:

-

Column Selection: Due to the polar nature of this compound, several column chemistries should be evaluated:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): Often provides good retention for polar compounds.

-

Mixed-Mode Chromatography: Combines reversed-phase and ion-exchange mechanisms, which can be effective for polar amines.[6]

-

Reversed-Phase (C18) with Ion-Pairing Agent: An ion-pairing agent like trifluoroacetic acid (TFA) can improve retention and peak shape.[9]

-

-

Mobile Phase Optimization:

-

Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid or acetic acid) to promote protonation of the analyte and improve peak shape.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Gradient Elution: Start with a high percentage of organic solvent for HILIC or a low percentage for reversed-phase and develop a gradient that provides optimal separation.

-

Flow Rate and Injection Volume: A typical flow rate for a standard analytical column (e.g., 2.1 mm ID) is 0.3-0.5 mL/min. The injection volume should be kept small (1-5 µL) to minimize peak distortion.

Rationale: A systematic approach to column and mobile phase selection is crucial for polar analytes that are poorly retained on traditional C18 columns.[5][6] The use of an acidic mobile phase ensures the analyte is in its protonated form, which is beneficial for both retention on certain columns and ESI+ sensitivity.[9]

Recommended Starting LC Conditions:

| Parameter | HILIC Method |

| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 40% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Part 3: Sample Preparation

Objective: To efficiently extract this compound from the biological matrix (e.g., plasma, urine) while minimizing matrix effects.

Protocol:

-

Protein Precipitation (PPT):

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute in 100 µL of the initial mobile phase.

-

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the plasma sample to >10 with a suitable base.

-

Add an immiscible organic solvent (e.g., methyl tert-butyl ether).

-

Vortex and centrifuge to separate the layers.

-

Evaporate the organic layer and reconstitute.

-

-

Solid-Phase Extraction (SPE):

-

Use a mixed-mode or cation-exchange SPE cartridge.

-

Condition the cartridge.

-

Load the pre-treated sample.

-

Wash with a weak organic solvent.

-

Elute with a methanolic solution containing a small percentage of ammonia.

-

Rationale: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. PPT is a simple and fast method, but may not remove all matrix interferences. LLE and SPE offer cleaner extracts and can provide a concentration step.[10]

Caption: Sample Preparation Workflow Options.

Method Validation

Once the LC-MS/MS method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA.[11][12][13]

Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample.[14]

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[15]

Acceptance Criteria (based on FDA/EMA guidelines):

| Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤15% (≤20% at LLOQ) |

| Calibration Curve (r²) | ≥0.99 |

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound. By following a systematic approach to optimize mass spectrometry, liquid chromatography, and sample preparation, researchers can develop a reliable and sensitive method suitable for regulated bioanalysis. The principles and protocols outlined herein are broadly applicable to the analysis of other small, polar molecules in complex biological matrices.

References

- Vertex AI Search. MORPHOLINE.

- Chem-Impex. (2-Morpholin-4-yl-1-phenylethyl)methylamine.

- ChemicalBook. C-(4-Benzyl-Morpholin-2-Yl)-Methylamine.

- Wikipedia. Morpholine.

- PubChem. 1-(Morpholin-4-yl)methanamine.

- Drug Development and Delivery. Application of LCMS in small-molecule drug development.

- European Medicines Agency. Bioanalytical method validation - Scientific guideline.

- National Institutes of Health. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.

- MDPI. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.

- Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson.

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

- European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline.

- U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

- ResearchGate. Positive mode Electrospray Ionization Quadrupole Time-of-Flight Mass...

- U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance.

- European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

- Occupational Safety and Health Administration. T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20 ppm (70 mg/m³) 20.

- BioPharma Services Inc. BA Method Development: Polar Compounds.

- Therapeutic Goods Administration. ICH guideline M10 on bioanalytical method validation and study sample analysis Step5.

- PubMed. Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine.

- Stanford University Mass Spectrometry. Fundamentals: Applications of LC/MS in small molecule drug discovery.

- ResearchGate. Electrospray tandem mass spectrometry investigations on morphinans | Request PDF.

- National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.

- ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis.

- Analytical Chemistry. Analytical Chemistry 1956 Vol.28 no.4.

- KCAS Bioanalytical & Biomarker Services. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- HELIX Chromatography. HPLC Methods for analysis of Methylamine.

- U.S. Food and Drug Administration. Bioanalytical Method Validation.

- Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.

Sources

- 1. Morpholine - Wikipedia [en.wikipedia.org]

- 2. 1-(Morpholin-4-yl)methanamine | C5H12N2O | CID 17939679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. biopharmaservices.com [biopharmaservices.com]

- 6. helixchrom.com [helixchrom.com]

- 7. researchgate.net [researchgate.net]

- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. fda.gov [fda.gov]

- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]